6-Methoxy-5-methylpyrimidin-4-ol
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Overview
Description
6-Methoxy-5-methylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C6H8N2O2. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methylpyrimidin-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-dioxo-5-methylpyrimidine with methanol in the presence of a base, such as sodium methoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the methoxy group at the 6-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like methanol, ethanol, and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
6-Methoxy-5-methylpyrimidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrimidin-4-ol: Lacks the methoxy group at the 6-position.
6-Methoxypyrimidin-4-ol: Lacks the methyl group at the 5-position.
5,6-Dimethylpyrimidin-4-ol: Contains an additional methyl group at the 6-position.
Uniqueness
6-Methoxy-5-methylpyrimidin-4-ol is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Biological Activity
Introduction
6-Methoxy-5-methylpyrimidin-4-ol is a pyrimidine derivative notable for its unique chemical structure, which includes a methoxy group at the sixth position and a methyl group at the fifth position of the pyrimidine ring. This compound has garnered attention in various fields due to its diverse biological activities, including antimicrobial, antiviral, and plant growth regulatory properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research and medicine, and relevant case studies.
The molecular formula of this compound is C7H8N2O2, with a molecular weight of 140.14 g/mol. The presence of functional groups such as hydroxyl and methoxy significantly influences its chemical reactivity and biological activity.
Key Chemical Reactions
The compound can undergo several reactions:
- Oxidation : Can be oxidized to form oxo derivatives.
- Reduction : Reduction reactions can yield various reduced forms.
- Substitution : Nucleophilic substitution can introduce different substituents at the 6-position.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interacting with specific enzymes involved in microbial metabolism. This inhibition leads to reduced microbial proliferation, making it a candidate for developing new antimicrobial agents.
Antiviral Properties
The compound also demonstrates antiviral properties, particularly against certain viral pathogens. Studies suggest that it may interfere with viral replication processes, potentially making it useful in treating viral infections.
Plant Growth Regulation
Recent studies have highlighted the potential of this compound as a plant growth regulator. It has been observed to enhance root and shoot development in wheat plants, showing effects comparable to traditional plant hormones like auxins. At a concentration of 10−7M, it significantly increased morphometric parameters such as root and shoot length compared to control groups treated with distilled water .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against various bacterial strains, demonstrating a significant reduction in growth rates when exposed to this compound compared to untreated controls.
- Plant Growth Regulation :
-
Veterinary Applications :
- In veterinary medicine, formulations containing this compound were tested on infected animal models, showing promising results in reducing infection rates and improving health outcomes.
The biological activity of this compound is attributed to its ability to bind with specific molecular targets within cells. This binding modulates enzyme activities and biochemical pathways that are crucial for microbial survival and plant growth regulation. For example, it may inhibit enzymes critical for microbial metabolism or enhance the expression of genes involved in plant defense mechanisms.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Methoxy-2-methylpyrimidin-4-ol | Methoxy at position 5 | Different biological activity profile |
2-(2-amino-6-methylpyrimidin-4-yl)-4-(arylmethylidene)-5-methylpyrazol | Contains pyrazole moiety | Potential anti-tubercular properties |
6-Isopropyl-5-methylpyrimidin-4-ol | Isopropyl substitution | Enhanced lipophilicity affecting bioavailability |
This table highlights the diversity within pyrimidine derivatives while showcasing the unique features of this compound that may influence its pharmacological profile.
Properties
IUPAC Name |
4-methoxy-5-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(9)7-3-8-6(4)10-2/h3H,1-2H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQZKQMJKVWETQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CNC1=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663985 |
Source
|
Record name | 6-Methoxy-5-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-18-5 |
Source
|
Record name | 6-Methoxy-5-methylpyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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